N-(3,4-difluorophenyl)-2-[(6-phenylpyridazin-3-yl)sulfanyl]acetamide
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Overview
Description
N-(3,4-difluorophenyl)-2-[(6-phenylpyridazin-3-yl)sulfanyl]acetamide is a complex organic compound characterized by the presence of difluorophenyl and phenylpyridazinyl groups
Preparation Methods
The synthesis of N-(3,4-difluorophenyl)-2-[(6-phenylpyridazin-3-yl)sulfanyl]acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the phenylpyridazinyl intermediate: This step involves the reaction of a suitable pyridazine derivative with a phenyl group under specific conditions.
Introduction of the difluorophenyl group: The difluorophenyl group is introduced through a substitution reaction, often using a difluorobenzene derivative.
Coupling reaction: The final step involves coupling the phenylpyridazinyl intermediate with the difluorophenyl group using a sulfanyl linkage.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.
Chemical Reactions Analysis
N-(3,4-difluorophenyl)-2-[(6-phenylpyridazin-3-yl)sulfanyl]acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting the compound to its corresponding amine or alcohol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the difluorophenyl group, using reagents such as sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-(3,4-difluorophenyl)-2-[(6-phenylpyridazin-3-yl)sulfanyl]acetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs for treating various diseases.
Industry: It is used in the development of new materials with specific properties, such as liquid crystals and polymers.
Mechanism of Action
The mechanism of action of N-(3,4-difluorophenyl)-2-[(6-phenylpyridazin-3-yl)sulfanyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
N-(3,4-difluorophenyl)-2-[(6-phenylpyridazin-3-yl)sulfanyl]acetamide can be compared with other similar compounds, such as:
N-(3,4-difluorophenyl)-6-(1H-pyrazol-1-yl)nicotinamide: This compound also contains a difluorophenyl group but differs in its pyridazinyl moiety, which is replaced by a pyrazolyl group.
N-(3,4-difluorophenyl)-6-methylpiperidine-3-carboxamide: This compound features a piperidine ring instead of the pyridazinyl group.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
N-(3,4-difluorophenyl)-2-(6-phenylpyridazin-3-yl)sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13F2N3OS/c19-14-7-6-13(10-15(14)20)21-17(24)11-25-18-9-8-16(22-23-18)12-4-2-1-3-5-12/h1-10H,11H2,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGYOHUJBLNUJCA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(C=C2)SCC(=O)NC3=CC(=C(C=C3)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13F2N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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